Isopropyl 1-isopropylpiperidine-2-carboxylate
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Overview
Description
Isopropyl 1-isopropylpiperidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO2. It belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis . This compound is characterized by its piperidine ring structure, which is substituted with isopropyl groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-isopropylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-isopropylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Isopropyl 1-isopropylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Isopropyl 1-isopropylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl 1-isopropylpiperidine-2-carboxylate: Similar structure but with a cyclopentyl group instead of an isopropyl group.
Isopropyl 1-cyclopentylpiperidine-2-carboxylate: Similar structure but with a cyclopentyl group at the 1 position.
Isopropyl 1-isopropylpiperidine-3-carboxylate: Similar structure but with the carboxylate group at the 3 position
Uniqueness
Isopropyl 1-isopropylpiperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl groups at both the 1 and 2 positions of the piperidine ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
propan-2-yl 1-propan-2-ylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-8-6-5-7-11(13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVOIJZZURBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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